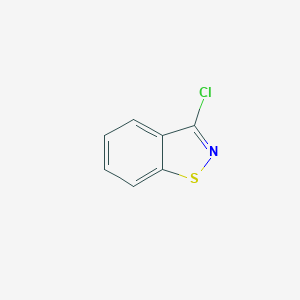

3-Chloro-1,2-benzisothiazole

説明

Historical Perspective and Early Research of 1,2-Benzisothiazole (B1215175) Derivatives

The history of 1,2-benzisothiazole derivatives is lengthier than that of isothiazoles themselves. thieme-connect.de A notable early discovery in this family was saccharin (B28170), a well-known artificial sweetener, first prepared in 1879. thieme-connect.de The parent compound, 2,1-benzisothiazole, was first synthesized in 1898. thieme-connect.de Early research into this class of compounds was often driven by the desire to understand their biological activities. Over the years, various derivatives have been synthesized and investigated, revealing a wide spectrum of chemical properties and potential uses. worktribe.com

Significance of the 1,2-Benzisothiazole Ring System in Heterocyclic Chemistry

The 1,2-benzisothiazole ring system is a crucial scaffold in heterocyclic chemistry due to its presence in a multitude of biologically active compounds. chemicalbook.comresearchgate.net This structural motif is a key component in the development of pharmaceuticals and agrochemicals. chemimpex.comnih.gov The fusion of a benzene (B151609) ring with a thiazole (B1198619) ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. vulcanchem.combenthamscience.com The versatility of the 1,2-benzisothiazole core allows for the synthesis of a diverse library of compounds with a wide range of applications, including antimicrobial, antifungal, and anticancer agents. researchgate.netnih.govbenthamscience.com

Overview of 3-Chloro-1,2-benzisothiazole as a Key Building Block

This compound stands out as a particularly valuable intermediate in organic synthesis. chemimpex.com Its utility stems from the reactive chlorine atom at the 3-position, which can be readily displaced by various nucleophiles. This reactivity allows for the construction of more complex molecular architectures. A prominent application of this compound is in the synthesis of the atypical antipsychotic drug, Ziprasidone. fishersci.comfishersci.fi

The synthesis of this compound itself can be achieved through several methods. One common route involves the reaction of 1,2-benzisothiazol-3(2H)-one with reagents like phosphorus oxychloride or phosgene (B1210022). prepchem.com Another method utilizes bi(trichloromethyl) carbonate. It can also be produced from the chlorination of saccharin derivatives.

The chemical reactivity of this compound is characterized by its susceptibility to nucleophilic substitution. Reactions with nucleophiles such as sodium cyanide can lead to ring fission, yielding products like o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide.

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed examination of the chemical compound this compound. The objective is to present a comprehensive overview based on its historical context, the significance of its core heterocyclic system, and its role as a synthetic intermediate. By adhering strictly to these topics, this article will serve as a scientifically accurate resource for researchers and students interested in the fundamental chemistry of this important compound.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H4ClNS | nih.gov |

| Molecular Weight | 169.63 g/mol | nih.govtcichemicals.com |

| Appearance | Pale yellow to white/orange/green solid/crystal | vulcanchem.comtcichemicals.com |

| Melting Point | 38 - 44 °C | tcichemicals.comfishersci.com |

| Boiling Point | 80 - 86 °C | fishersci.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | fishersci.comfishersci.fitcichemicals.com |

| CAS Number | 7716-66-7 | nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (D₂O) | δ 7.80 (m, 2H), 7.49 (m, 1H), 7.35 (m, 1H), 3.58 (m, 4H), and 3.42 (m, 4H) | google.com |

| ¹³C NMR (DMSO) | δ 162.72, 152.10, 128.15, 127.09, 124.63, 122.99, 120.13, 45.19, 44.18 | google.com |

| FT-IR / FT-Raman | Studies have been conducted to analyze molecular vibrations and structural characteristics. | vulcanchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344599 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7716-66-7 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1,2 Benzisothiazole and Its Derivatives

Conventional Synthetic Routes to 3-Chloro-1,2-benzisothiazole

Traditional methods for the synthesis of this compound have been widely used in industrial applications. These routes are well-established, though they often involve harsh reagents and challenging purification processes.

Chlorination of 1,2-Benzisothiazolin-3-one with Phosphorus Oxychloride (POCl₃)

One of the most common methods for preparing this compound is the chlorination of 1,2-benzisothiazolin-3-one using phosphorus oxychloride (POCl₃). prepchem.comgoogle.com This reaction is typically performed by heating a mixture of the two reactants. prepchem.com For instance, a mixture of 1,2-benzisothiazolin-3(2H)-one and POCl₃ can be heated to 120°C. prepchem.comgoogle.com The evolution of hydrogen chloride gas often begins at around 70°C. prepchem.com After maintaining the temperature for a period, the reaction mixture is carefully poured into water, ensuring the temperature does not rise excessively. prepchem.com The product is then extracted using an organic solvent like methylene (B1212753) chloride. prepchem.com Evaporation of the solvent yields a crude product, which can be further purified by extraction and distillation under reduced pressure to give the final product. prepchem.com This method, while effective, is known to produce significant amounts of polyphosphoric acid as a byproduct, which complicates the purification process and generates substantial phosphorus-containing wastewater, posing environmental challenges. google.com A reported yield for this process is approximately 77% after distillation. prepchem.comgoogle.com

Reaction Summary: POCl₃ Chlorination

| Reactant | Reagent | Temperature | Yield | Key Observations |

|---|

Chlorination of 1,2-Benzisothiazolin-3-one with Phosgene (B1210022)

Another established industrial method involves the use of phosgene (COCl₂) as the chlorinating agent. google.com This process is typically carried out in the presence of a catalyst, such as tetramethylguanidine or dibutylformamide. google.compatsnap.com The reaction of 1,2-benzisothiazolin-3-one with phosgene is effective; however, the extreme toxicity of phosgene gas presents significant handling risks and safety concerns, and its use is restricted. google.com One example of this method involves the phosgenation of 1,2-benzisothiazolin-3-one in chlorobenzene (B131634) with 1,3-dimethylimidazolidinone as a catalyst, which can achieve a yield of 92.7% with a purity of 99.4%. chemicalbook.com

Reaction Summary: Phosgene Chlorination

| Reactant | Reagent | Catalyst | Solvent | Yield | Purity |

|---|

Reaction of 1,2-Benzisothiazoles with Elemental Chlorine

The direct chlorination of 1,2-benzisothiazole (B1215175) and its derivatives using elemental chlorine is another synthetic route. google.com This reaction is typically conducted in the presence of organic acids, acid chlorides, acid anhydrides, or nitriles. google.com For example, 4-chloro-1,2-benzisothiazole can be dissolved in glacial acetic acid, and chlorine gas is passed through the solution at 50°C for about 30 minutes to produce 3,4-dichloro-1,2-benzisothiazole with a 90% yield. google.com Similarly, reacting 4,5-dichloro-1,2-benzisothiazole with chlorine in glacial acetic acid at 60°C yields 3,4,5-trichloro-1,2-benzisothiazole, also with a 90% yield. google.com The product often precipitates from the reaction mixture and can be isolated by filtration. google.com

Reaction Summary: Elemental Chlorine Chlorination

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 4-Chloro-1,2-benzisothiazole | Cl₂ | Glacial Acetic Acid | 50°C | 3,4-Dichloro-1,2-benzisothiazole | 90% |

Advanced and Green Synthesis Approaches

In response to the environmental and safety issues associated with conventional methods, newer, more sustainable synthetic strategies have been developed.

Utilization of Bis(trichloromethyl)carbonate as a Chlorinating Agent

A significant advancement in the synthesis of this compound is the use of bis(trichloromethyl)carbonate, also known as triphosgene (B27547), as a chlorinating agent. google.com This solid, stable compound is a safer alternative to gaseous phosgene. google.com The reaction involves treating 1,2-benzisothiazolin-3-one with triphosgene in an organic solvent, catalyzed by an organic amine, at temperatures ranging from 50 to 150°C. google.com This method effectively avoids the hazards of phosgene and the pollution issues associated with phosphorus oxychloride. google.com A patent describes reacting 1,2-benzisothiazolin-3-one with triphosgene in chlorobenzene using tetramethylguanidine as a catalyst. google.com The reaction, conducted at 85-90°C, can yield the product with 73.7% efficiency and 98.0% purity. google.com

Reaction Summary: Triphosgene Chlorination

| Reactant | Reagent | Catalyst | Solvent | Temperature | Yield | Purity |

|---|

Catalytic Methods in this compound Synthesis

Catalytic approaches are central to improving the efficiency and environmental footprint of this compound synthesis. As seen in the triphosgene method, organic amine catalysts like tetramethylguanidine (TMG) and triethylamine (B128534) (TEA) are crucial. google.com These catalysts operate at low molar equivalents and enhance reaction efficiency. For instance, using TMG at just 0.01 mol% in chlorobenzene at 115–120°C can result in an 87.9% yield and 99% purity. Another catalytic system involves reacting 1,2-benzisothiazol-3-one with thionyl chloride in a polar solvent like chlorobenzene, using N,N-dimethylformamide as a catalyst. This process, conducted at 70-80°C, can achieve a yield of 90%. patsnap.com These catalytic methods represent a move towards more sustainable and industrially viable production. patsnap.comechemi.com

Reaction Summary: Catalytic Methods

| Reagent System | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thionyl Chloride | N,N-Dimethylformamide | Chlorobenzene | 70-80°C | 90% |

Minimizing Environmental Impact in Synthesis

Traditional methods for synthesizing this compound and its derivatives often involve hazardous reagents like phosphorus oxychloride or phosgene. google.com To mitigate the associated safety risks and environmental pollution, alternative synthetic routes are being explored. One such method utilizes bi(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com This approach avoids the use of highly toxic and corrosive substances, presenting a safer and more environmentally benign pathway. google.com The reaction is typically carried out in an organic solvent at temperatures ranging from 50 to 150°C. google.com Research has also focused on the use of less hazardous solvents and the development of catalytic systems that can be recycled and reused, further reducing the environmental footprint of the synthesis. The use of thiourea (B124793) as a sulfur source in the synthesis of related thioethers is another example of employing less toxic and more stable starting materials. taylorandfrancis.com

Synthesis of Oxidized Analogues: this compound 1,1-Dioxide

The oxidized analogue, this compound 1,1-dioxide, also known as pseudo-saccharyl chloride, is a key building block for various derivatives. researchgate.netexplorationpub.com Its synthesis is primarily achieved through two main routes.

A common method for preparing this compound 1,1-dioxide involves the halogenation of saccharin (B28170). explorationpub.comprepchem.comnih.gov This reaction is often carried out using phosphorus pentachloride at elevated temperatures (e.g., 170°C). prepchem.com The process can yield a mixture of products, including the desired this compound 1,1-dioxide and its isomer, 2-chlorosulfonylcyanobenzene. researchgate.netresearchgate.net The reaction conditions can be tuned to favor the formation of the cyclized product. researchgate.net Another approach involves refluxing saccharin with thionyl chloride in the presence of a dimethylformamide catalyst in a solvent like dioxane. prepchem.comchemicalbook.com This method can produce the target compound with good yield. prepchem.com

Table 1: Synthesis of this compound 1,1-Dioxide via Halogenation of Saccharin

| Halogenating Agent | Catalyst/Solvent | Temperature | Yield | Reference |

| Phosphorus pentachloride | - | 170°C | 28% | prepchem.com |

| Thionyl chloride | Dimethylformamide/Dioxane | Reflux | Not specified | prepchem.comchemicalbook.com |

Derivatization Strategies Utilizing the Chlorine Atom

The chlorine atom at the 3-position of the 1,2-benzisothiazole ring is highly reactive and serves as a versatile handle for introducing a wide range of functional groups.

This compound readily undergoes nucleophilic substitution reactions. However, these reactions can sometimes lead to the fission of the isothiazole (B42339) ring. rsc.orgrsc.org For instance, reaction with sodium cyanide in aqueous acetone (B3395972) can produce a mixture of o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide. rsc.org Despite this, under controlled conditions, nucleophilic substitution can be a viable method for creating new derivatives. For example, reaction with amines can lead to the formation of 3-amino-substituted 1,2-benzisothiazoles. thieme-connect.de The oxidized analogue, this compound 1,1-dioxide, also readily participates in nucleophilic substitution reactions, often with greater stability of the ring system. explorationpub.comnih.gov It reacts with various amines and alcohols to yield the corresponding N- and O-substituted derivatives. explorationpub.comscispace.comuc.pt

Table 2: Examples of Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product | Reference |

| This compound | Sodium cyanide | o-Cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide | rsc.org |

| This compound | Diethyl malonate | Diethyl 1,2-benzisothiazol-3-ylmalonate | rsc.org |

| This compound 1,1-dioxide | Pyridin-2-amine | N-(Pyridin-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide | explorationpub.com |

| This compound 1,1-dioxide | Pyridin-2-ylmethanamine | N-((Pyridin-2-yl)methyl)-1,2-benzisothiazol-3-amine 1,1-dioxide | explorationpub.com |

The chlorine atom can be displaced by alkoxides and thiolates to form ethers and thioethers, respectively. The reaction of this compound with sodium ethoxide in ethanol (B145695) yields 3-ethoxy-1,2-benzisothiazole without ring-opening products. rsc.org Similarly, the reaction of this compound 1,1-dioxide with allylic alcohols in the presence of a base produces the corresponding allyl ethers. scispace.com The synthesis of thioethers can be achieved by reacting this compound with thiols or their corresponding salts. thieme-connect.de For instance, reacting this compound 1,1-dioxide with 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) leads to the formation of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-benzisothiazole 1,1-dioxide. nih.gov

Reactions with Nitrogen-Containing Nucleophiles

The chlorine atom at the C-3 position of the 1,2-benzisothiazole ring is a leaving group, making the compound susceptible to nucleophilic substitution. However, reactions with nucleophiles, including those containing nitrogen, are often complex. The reaction pathway can lead to either direct substitution, affording 3-substituted-1,2-benzisothiazoles, or result in the cleavage of the isothiazole ring. thieme-connect.dersc.org The outcome is highly dependent on the nature of the nucleophile, the presence of substituents on the benzisothiazole ring system, and the reaction conditions. thieme-connect.deresearchgate.net

Detailed research has shown that while some nucleophiles can replace the 3-chloro group cleanly, many others initiate a cascade of reactions starting with an attack on the sulfur atom, which leads to ring-opened products. rsc.org

Reactions with Amines and Amine Derivatives

The reaction of this compound with certain amines can lead to ring scission rather than simple substitution. For instance, treatment with diisopropylamine (B44863) results in the cleavage of the heterocyclic ring to yield bis(2-cyanophenyl) disulfide in high yield. thieme-connect.de

In contrast, the oxidized derivative, this compound 1,1-dioxide (also known as pseudo-saccharyl chloride), undergoes more straightforward nucleophilic substitution with nitrogen nucleophiles. A study demonstrated its reaction with 5-aminotetrazole (B145819) in dry tetrahydrofuran (B95107) (THF) at 60°C, which produced N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-amine-1H-tetrazole in 78% yield. uc.pt This highlights how modification of the benzisothiazole core can significantly alter the reaction course, favoring substitution over ring fission.

More recent research from 2024 has explored the rhodium-catalyzed desulfurizative annulation reaction between this compound and ynamides. acs.org This transformation does not result in a simple substitution product but rather constructs 3-aminoisoquinolines in yields ranging from 54% to 97%, demonstrating a sophisticated application in heterocyclic synthesis. acs.org

Reactions with Hydrazine (B178648)

The reaction with hydrazine is also prone to complexities. Similar to some amines, hydrazine can induce ring scission of this compound. thieme-connect.de The presence of strong electron-withdrawing groups on the benzene (B151609) ring further complicates the reaction. A notable study investigated the reaction of 3-chloro-5-nitrobenzisothiazole with hydrazine, which was expected to yield a 3-hydrazino derivative. researchgate.netnih.govacs.org Instead of the anticipated substitution product, the reaction led to a deep-seated rearrangement, forming a dimeric product where two 2,1-benzisothiazole units are linked by a sulfur bridge. researchgate.netnih.govacs.org The formation of this rearranged product is theorized to proceed through a pivotal Meisenheimer complex, a pathway supported by Density Functional Theory (DFT) calculations. nih.gov

The following table summarizes the outcomes of reacting this compound and its derivatives with various nitrogen-containing nucleophiles.

Research Findings on Reactions with Nitrogen Nucleophiles

| Substrate | Nitrogen Nucleophile | Solvent / Conditions | Major Product(s) | Yield (%) | Ref. |

| This compound | Diisopropylamine | Not specified | bis(2-Cyanophenyl) disulfide | >90 | thieme-connect.de |

| This compound | Hydrazine | Not specified | Ring scission products | Not specified | thieme-connect.de |

| 3-Chloro-5-nitrobenzisothiazole | Hydrazine | Not specified | Sulfur-bridged 2,1-benzisothiazole dimer | Not specified | researchgate.netnih.gov |

| This compound 1,1-dioxide | 5-Aminotetrazole | Dry THF, 60°C, 24h | N-(1,1-Dioxo-1,2-benzisothiazol-3-yl)-amine-1H-tetrazole | 78 | uc.pt |

| This compound | N-(4-Methoxyphenyl)-N-prop-2-yn-1-yl-4-methylbenzenesulfonamide (An Ynamide) | [Rh(cod)Cl]₂, Xantphos, Dioxane, 120°C | 4-((4-Methylphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-aminoisoquinoline | 97 | acs.org |

Reactivity and Reaction Mechanisms of 3 Chloro 1,2 Benzisothiazole

Nucleophilic Substitution at the C3 Position

The chlorine atom at the C3 position of the 1,2-benzisothiazole (B1215175) nucleus is susceptible to displacement by nucleophiles, a key reaction for the synthesis of various 3-substituted derivatives. guidechem.comnih.gov However, the reaction outcome is highly dependent on the nucleophile, with some reactions proceeding via a straightforward substitution while others induce a complete cleavage of the isothiazole (B42339) ring. rsc.org

The reaction of 3-Chloro-1,2-benzisothiazole with nucleophiles can follow two primary pathways: direct displacement of the chloride or nucleophilic attack on the sulfur atom, leading to ring fission. rsc.org Mechanisms involving nucleophilic attack at either the sulfur or chlorine atoms have been proposed to explain these complex reactions. rsc.org

In cases of simple substitution, the nucleophile directly attacks the electrophilic carbon at the C3 position, displacing the chloride ion. This is observed with certain nucleophiles like sodium ethoxide in ethanol (B145695), which yields 3-ethoxy-1,2-benzisothiazole without forming ring-opened byproducts. rsc.org Similarly, reactions with diethyl sodiomalonate under phase-transfer catalysis can produce the expected substitution product, diethyl 1,2-benzisothiazol-3-ylmalonate. rsc.org Kinetic studies have shown that nucleophilic substitution at the C3 position follows second-order kinetics.

Conversely, many potent nucleophiles trigger a ring-opening cascade. rsc.org Instead of attacking the C3 carbon, the nucleophile may attack the sulfur atom, initiating the cleavage of the S-N bond. This pathway is common with strong nucleophiles and results in a variety of products derived from an o-cyanophenylthio intermediate. rsc.orgrsc.org For instance, the reaction with n-butyl-lithium almost exclusively yields the ring-opened product o-(n-butylthio)-benzonitrile. rsc.org

The following table summarizes the diverse outcomes of nucleophilic reactions with this compound, highlighting the competition between substitution and ring fission.

| Nucleophile | Reagents/Conditions | Major Product(s) | Product Type | Yield (%) | Reference(s) |

| Sodium Ethoxide | Ethanolic solution | 3-Ethoxy-1,2-benzisothiazole | Substitution | - | rsc.org |

| Diethyl Sodiomalonate | Phase-transfer catalysis | Diethyl 1,2-benzisothiazol-3-ylmalonate | Substitution | 60–77 | rsc.org |

| Diethyl Sodiomalonate | Phase-transfer catalysis | Ethyl 3-aminobenzo[b]thiophen-2-carboxylate | Ring Fission | - | rsc.org |

| n-Butyl-lithium | THF, -78°C to RT | o-(n-Butylthio)-benzonitrile | Ring Fission | 90 | rsc.org |

| Sodium Cyanide | Aqueous acetone (B3395972) | o-Cyanophenyl thiocyanate (B1210189) | Ring Fission | 62 | rsc.org |

| Sodium Cyanide | Aqueous acetone | bis-(o-Cyanophenyl) disulphide | Ring Fission | 22 | rsc.org |

| Sodium Thiophenoxide | Ethanolic solution | bis-(o-Cyanophenyl) disulphide | Ring Fission | 50–55 | rsc.org |

The reactivity of the C3-chloro group is significantly influenced by the presence of substituents on the benzisothiazole ring system. Electron-withdrawing groups, such as a nitro group, can alter the electronic distribution and enhance the lability of the leaving group.

In the case of 3-Chloro-6-nitro-1,2-benzisothiazole , the electron-withdrawing nitro group at the C6 position increases the electrophilicity of the C3 carbon, making it more susceptible to nucleophilic attack. nih.gov Research on the related 3-chloro-4,6-dinitro-1,2-benzisothiazole demonstrates this enhanced reactivity; its reactions with nucleophiles proceed faster and at lower temperatures compared to analogous 3-alkoxy derivatives. clockss.org

Furthermore, oxidation of the sulfur atom to a sulfone creates This compound 1,1-dioxide . The powerful electron-withdrawing effect of the dioxide group makes the C3 position exceptionally reactive towards nucleophiles. uc.pt This high reactivity is exploited in its use as a derivatizing agent for alcohols. uc.ptresearchgate.net Studies on the solvolysis of related 3-aryloxy-1,2-benzisothiazole 1,1-dioxides confirm this electronic influence: an electron-withdrawing nitro group on the phenoxy moiety facilitates the substitution, whereas an electron-donating methoxy (B1213986) group renders the compound unreactive under similar conditions. uc.pt

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzisothiazole system can undergo electrophilic substitution on the fused benzene ring, with the position of attack governed by the directing effects of the heterocyclic portion and any existing substituents.

The isothiazole ring generally acts as a deactivating group but directs incoming electrophiles to specific positions on the carbocyclic ring. thieme-connect.de Most electrophilic substitution reactions are directed into the C4 position. thieme-connect.de However, substitution at other positions is also observed. For instance, the nitration of the parent 1,2-benzisothiazole results in a mixture of 5-nitro- and 7-nitro-1,2-benzisothiazoles. thieme-connect.de The precise regiochemical outcome is often dependent on the specific reaction conditions and the nature of any pre-existing substituents on the benzene ring. thieme-connect.de

Specific studies on halogenation and nitration provide insight into the electrophilic reactivity of the benzisothiazole core.

Halogenation: A patented method describes the direct chlorination of 1,2-benzisothiazole derivatives to produce 3-chloro-1,2-benzisothiazoles. google.com The process uses elemental chlorine in the presence of an organic acid and surprisingly does not lead to significant chlorination on the benzene ring. google.com The same methodology can be used to introduce a chlorine atom at the C3 position of an already substituted benzene ring, as shown in the table below. google.com

| Starting Material | Product | Yield (%) | Reference |

| 4-Chloro-1,2-benzisothiazole | 3,4-Dichloro-1,2-benzisothiazole | 90 | google.com |

| 4,5-Dichloro-1,2-benzisothiazole | 3,4,5-Trichloro-1,2-benzisothiazole | 90 | google.com |

Nitration: Nitration of the 1,2-benzisothiazole skeleton has been documented, typically yielding a mixture of isomers. Studies on the nitration of 1,2-benzisothiazole show the formation of both 5- and 7-nitro derivatives. thieme-connect.de The nitration of substituted derivatives, such as 3-methyl-l,2-benzisothiazole, has also been investigated. worktribe.com Furthermore, the synthesis of compounds like 3-chloro-7-nitro-1,2-benzisothiazole can be achieved by first preparing 7-nitro-1,2-benzisothiazol-3-one and subsequently introducing the chlorine atom at the C3 position, indicating that nitration can precede chlorination. google.com

Oxidation Reactions of the Isothiazole Ring

The sulfur atom in the isothiazole ring is susceptible to oxidation, a reaction that profoundly alters the compound's electronic properties and chemical reactivity.

The most significant oxidation reaction is the conversion of the sulfide (B99878) to a sulfone, yielding 1,2-benzisothiazole 1,1-dioxides . The oxidation of this compound produces This compound 1,1-dioxide , a compound also known as pseudo-saccharyl chloride. researchgate.netresearchgate.net This transformation converts the sulfur atom into a strong electron-withdrawing group, which, as previously discussed, dramatically increases the reactivity of the C3 position towards nucleophilic attack. uc.ptresearchgate.net

While the formation of the 1,1-dioxide is the principal oxidation pathway, other reactions are possible under different conditions. For example, strong oxidizing agents can lead to the cleavage of the entire ring system. A historical synthesis of the parent isothiazole ring involved the oxidation of 5-amino-1,2-benzisothiazole with an alkaline solution of potassium permanganate, which resulted in the degradation of the benzene ring to form isothiazole-4,5-dicarboxylic acid. medwinpublishers.com This illustrates the potential for oxidative cleavage of the benzisothiazole scaffold under harsh conditions.

Formation of Sulfoxides and Sulfones (e.g., this compound 1,1-Dioxide)

The oxidation of the sulfur atom in the 1,2-benzisothiazole ring system is a key reaction, leading to the formation of sulfoxides and, upon further oxidation, sulfones. A prominent example of this is the synthesis of this compound 1,1-dioxide, also known as pseudo-saccharyl chloride. researchgate.netresearchgate.netrsc.orgrsc.org

This compound is a significant intermediate in organic synthesis. researchgate.netresearchgate.net One established method for its preparation involves the chlorination of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with phosphorus pentachloride. researchgate.netresearchgate.net This reaction can initially form 2-chlorosulfonylcyanobenzene, which under appropriate conditions, cyclizes to yield this compound 1,1-dioxide. researchgate.netresearchgate.net Another synthetic route utilizes the reaction of saccharin with thionyl chloride in the presence of a DMF catalyst. chemicalbook.com Industrially, the reaction of 1,2-benzisothiazolin-3-one with bis(trichloromethyl) carbonate (triphosgene) is a common method.

The resulting this compound 1,1-dioxide is a colorless solid, insoluble in water but soluble in solvents like dichloroethane and toluene. chemicalbook.com It serves as a valuable derivatizing agent, particularly for alcohols. researchgate.netresearchgate.net

Mechanistic Pathways of Oxidation

The oxidation of this compound to its corresponding sulfoxide (B87167) and sulfone derivatives involves the direct reaction of an oxidizing agent with the sulfur atom of the benzisothiazole ring. The specific mechanisms can vary depending on the oxidant and reaction conditions.

While detailed mechanistic studies specifically for the oxidation of this compound are not extensively detailed in the provided search results, the transformation from a sulfide to a sulfoxide and then to a sulfone is a well-established process in sulfur chemistry. It generally proceeds through a two-step oxidation. The first step involves the conversion of the sulfide to a sulfoxide, and the second, more vigorous oxidation step converts the sulfoxide to a sulfone. The reactivity of the sulfur atom is influenced by the electron-withdrawing nature of the chloro substituent and the aromatic ring.

Ring-Opening and Rearrangement Reactions

This compound and its derivatives are known to undergo various ring-opening and rearrangement reactions, often influenced by thermal conditions or the presence of nucleophiles. rsc.org

Thermally Induced Isomerizations (e.g., O to N allyl migration in derivatives)

Derivatives of 1,2-benzisothiazole, particularly pseudosaccharyl ethers, exhibit thermally induced rearrangements. researchgate.netuc.pt A notable example is the O to N migration of an allyl group. researchgate.netuc.pt For instance, 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID) undergoes a thermally induced sigmatropic isomerization to 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD). uc.pt This reaction occurs in the molten state at temperatures around 150°C and is proposed to proceed through a concerted [3,3'] sigmatropic mechanism. researchgate.netuc.pt The activation energy for this process has been determined to be approximately 92 kJ mol⁻¹. researchgate.net

Similarly, the thermal isomerization of 3-(E)-but-2-enoxy)-1,2-benzisothiazole 1,1-dioxide (CBID) results in the [3,3'] migration of the allylic system from the oxygen to the nitrogen atom. researchgate.net This rearrangement can occur in both the molten and crystalline phases. researchgate.net In contrast, the thermal rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide to N-methyl pseudosaccharin follows a Chapman-like [1,3']-isomerization pathway. researchgate.net This reaction has been observed to occur in the solid state at temperatures as low as 150°C. researchgate.net The migration of allyl groups in pseudosaccharyl ethers can proceed through both - and -mechanisms, with the pathway being influenced by factors such as temperature, reaction time, and the structure of the allyl group. scispace.com

Table 1: Thermally Induced Isomerizations of 1,2-Benzisothiazole Derivatives

| Starting Material | Product | Reaction Type | Conditions |

|---|---|---|---|

| 3-(Allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID) | 2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD) | [3,3'] Sigmatropic Rearrangement | Molten state, ~150°C researchgate.netuc.pt |

| 3-(E)-But-2-enoxy)-1,2-benzisothiazole 1,1-dioxide (CBID) | 2-(E)-1-Methylprop-2-en-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CBIOD) | [3,3'] Sigmatropic Rearrangement | Molten and crystalline phases researchgate.net |

| 3-(Methoxy)-1,2-benzisothiazole 1,1-dioxide | N-Methyl pseudosaccharin | [1,3'] Chapman-like Isomerization | Solid state, >150°C researchgate.net |

Other Rearrangement Pathways

This compound can undergo ring fission when treated with various nucleophiles. rsc.org The reaction with sodium cyanide in aqueous acetone, for example, leads to a mixture of ring-opened products including o-cyanophenyl thiocyanate and bis-(o-cyanophenyl) disulphide. rsc.org Similarly, reaction with n-butyl-lithium results in the formation of o-(n-butylthio)-benzonitrile. rsc.org

The interaction with carbanions can also lead to rearrangements. For instance, the reaction of this compound with the carbanion from pentane-2,4-dione in the presence of sodium ethoxide yields 2-acetyl-3-aminobenzo[b]thiophen. rsc.org A proposed mechanism for these reactions involves the formation of S-substituted o-cyanothiophenols as intermediates, which then cyclize to form the benzo[b]thiophen derivatives. rsc.org

In the case of 3-chloro-5-nitrobenzisothiazole, reaction with hydrazine (B178648) leads to a rearrangement product where two 2,1-benzisothiazole units are linked by a sulfur bridge. acs.org The formation of a Meisenheimer complex is suggested as a key intermediate in this transformation. acs.org

Computational and Theoretical Studies of 3 Chloro 1,2 Benzisothiazole

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the properties of 3-Chloro-1,2-benzisothiazole (CBT). A foundational study utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its molecular structure and electronic properties. nih.gov

Theoretical calculations begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, these calculations provide precise values for bond lengths, bond angles, and dihedral angles. nih.govscirp.org The optimized structure confirms the planar nature of the benzisothiazole ring system.

Analysis of the electronic structure, often through Mulliken population analysis, reveals the distribution of electric charge among the atoms. nih.gov This information is crucial for understanding the molecule's polarity and reactive sites.

Optimized Geometrical Parameters of this compound

Calculated at the B3LYP/6-311++G(d,p) level.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N1-S2 | 1.655 | S2-N1-C7 | 106.0 |

| S2-C3 | 1.751 | N1-S2-C3 | 94.7 |

| C3-C4 | 1.464 | S2-C3-C4 | 115.1 |

| C4-C5 | 1.407 | S2-C3-Cl10 | 118.0 |

| C5-C6 | 1.383 | C4-C3-Cl10 | 126.9 |

| C3-Cl10 | 1.737 | C3-C4-C9 | 119.8 |

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and kinetic stability. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmalayajournal.org

For this compound, the calculated HOMO and LUMO energies indicate that charge transfer primarily occurs within the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. malayajournal.org

Frontier Molecular Orbital Properties of this compound

Calculated at the B3LYP/6-311++G(d,p) level.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.93 |

| LUMO Energy | -1.89 |

| Energy Gap (ΔE) | 5.04 |

Atoms in Molecules (AIM) theory, developed by Richard Bader, is another quantum mechanical method used to analyze the electron density and define atomic properties and bonding within a molecular system. acs.org While detailed AIM analysis specific to this compound is not extensively documented in the provided sources, it is a standard method used in conjunction with DFT to characterize chemical bonds and non-bonded interactions. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational behavior.

Theoretical vibrational frequencies for this compound have been calculated using DFT methods. nih.govalfa-industry.com These calculated frequencies are then correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=C ring stretching, and C-Cl stretching. The excellent agreement typically observed between the simulated and experimental spectra validates the accuracy of the computational model and the structural parameters derived from it. nih.gov

Selected Vibrational Frequencies of this compound

Comparison of experimental (FT-IR) and calculated (B3LYP/6-311++G(d,p)) frequencies.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3065 | 3071 | C-H Stretch |

| 1585 | 1588 | C=C Ring Stretch |

| 1445 | 1441 | C=C Ring Stretch |

| 1390 | 1398 | C-C Stretch |

| 855 | 858 | C-Cl Stretch |

| 750 | 751 | C-H Bending |

Predicting NMR chemical shifts is a powerful tool for structure elucidation of organic molecules. meilerlab.org Computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can simulate ¹H and ¹³C NMR spectra. researchgate.net These predictions rely on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Conformational Analysis and Potential Energy Surfaces

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the complex potential energy surfaces of this compound derivatives. These studies provide critical insights into the stable conformations and the dynamics of their interconversion.

Investigation of Rotational Isomers (e.g., in allyloxy derivatives)

The conformational landscape of substituted benzisothiazoles is often defined by the orientation of their substituent groups. In derivatives featuring flexible side chains, such as allyloxy groups, multiple rotational isomers (conformers) can coexist.

A detailed study on 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide using DFT (B3LYP)/6-311++G(3df,3pd) calculations identified five distinct low-energy conformers. nih.gov These conformers differ primarily in the orientation of the allyl substituent. nih.gov The five conformers are designated as TSk, TC, GSk, GSk′, and GC, with the 'T' and 'G' referring to trans and gauche conformations around the C9–O15–C17–C20 dihedral angle, respectively. nih.gov All identified minimum energy conformations were found to have a cis arrangement around the C9-O15 bond (N8–C9–O15–C17 dihedral angle of ~0°), which positions the allyloxy substituent as far as possible from the benzisothiazole ring to minimize steric hindrance and charge repulsion. nih.gov

In a related study, the conformational space of 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD) was investigated, revealing the existence of three conformers with similar energies: Sk, Sk', and C. scbt.com The calculations predicted the Sk form to be the most stable in the gas phase. scbt.com

Table 1: Relative Energies of Conformers for Allyl-Substituted 1,2-Benzisothiazole (B1215175) Derivatives This table presents the calculated relative energies for the conformers of 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide and 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD).

| Derivative | Conformer | Relative Energy (kJ mol⁻¹) | Reference |

| 3-(Allyloxy)-1,2-benzisothiazole 1,1-dioxide | TSk | 0.00 | nih.gov |

| TC | 1.97 | nih.gov | |

| GSk | 2.00 | nih.gov | |

| GSk′ | 3.82 | nih.gov | |

| GC | 6.02 | nih.gov | |

| 2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD) | Sk | 0.00 | scbt.com |

| Sk' | ~0.6 | scbt.com | |

| C | 0.8–3.0 | scbt.com |

Energy Barriers for Conformational Interconversion

The energy barriers separating these rotational isomers determine the feasibility of their interconversion under different conditions. For 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide, the energy barriers for the GSk → TSk, GSk′ → TSk, and GC → TC isomerizations are calculated to be low. nih.gov This allows for "conformational cooling," where higher energy gauche forms convert to the more stable trans isomers during experimental procedures like matrix deposition. nih.gov

In contrast, the calculated barriers for conformational interconversion between the Sk, Sk', and C conformers of 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide are relatively larger, exceeding 6 kJ mol⁻¹. scbt.com This higher barrier allowed all three conformers to be trapped and observed in an argon matrix at 10 K. scbt.com

Thermodynamic and Energetic Studies

Thermochemical data provides fundamental information on the stability of a compound. Both experimental and computational methods have been applied to benzisothiazole derivatives to determine these properties.

Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°m) is a key measure of a molecule's energetic stability. While specific experimental or computational data for the standard molar enthalpy of formation of this compound was not found in the searched literature, studies on closely related compounds provide valuable benchmarks.

An experimental and computational study on 1,2-benzisothiazol-3(2H)-one reported its energetic properties. researchgate.netacs.org The standard molar enthalpy of formation in the condensed phase was determined through rotating bomb combustion calorimetry, and the standard molar enthalpy of sublimation was measured using Calvet microcalorimetry. researchgate.netacs.org These combined results yielded the standard molar enthalpy of formation in the gaseous state. researchgate.net Similarly, the gas-phase enthalpy of formation for 3H-1,3-benzothiazole-2-thione at T = 298.15 K was determined to be (205.5 ± 3.8) kJ·mol⁻¹.

Table 2: Experimental Standard Molar Enthalpies of Formation for Related Benzothiazole (B30560) Compounds This table shows the experimentally determined standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) for compounds structurally related to this compound.

| Compound | ΔfH°m(g) at 298.15 K (kJ·mol⁻¹) | Method | Reference |

| 3H-1,3-Benzothiazole-2-thione | 205.5 ± 3.8 | Combustion Calorimetry & Knudsen Effusion | |

| 1,2-Benzisothiazol-3(2H)-one | Data derived from combustion and sublimation measurements | Rotating Bomb Calorimetry & Calvet Microcalorimetry | researchgate.netacs.org |

Computational Thermochemistry

Computational chemistry offers a powerful alternative for deriving thermochemical data. For this compound itself, a theoretical study using Density Functional Theory (DFT) with the 6-311++G(d,p) basis set has been performed. researchgate.net This study successfully calculated several key thermodynamic properties, including entropy, heat capacity, and zero-point energy for the molecule. researchgate.net

For related compounds like 1,2-benzisothiazol-3(2H)-one, high-level composite methods such as G3(MP2)//B3LYP have been used to computationally derive the standard molar enthalpies of formation, showing good agreement with experimental data. researchgate.netacs.org Such computational approaches are vital for predicting the energetics of molecules where experimental measurements are challenging. researchgate.net

Molecular Docking and ADME/Toxicity Predictions (in relation to biological activity)

Computational tools are increasingly used to predict the potential of molecules as drug candidates. Molecular docking simulates the interaction between a ligand and a protein's binding site, while ADME/Tox models predict the absorption, distribution, metabolism, excretion, and toxicity of a compound.

Studies on 1,2,3-triazole benzothiazole derivatives have been conducted to evaluate their potential as inhibitors of Peroxiredoxin 1 (PRDX1), a target in colorectal cancer. Molecular docking results identified nine promising candidates with binding energies (E) ranging from -7.0 to -7.3 kcal/mol, which is more stable than the known PRDX1 inhibitor, Celastrol (-6.8 kcal/mol). Docking studies on 1,2-Benzisothiazol-3(2H)-one against other receptors have also been reported, showing favorable binding scores.

Table 3: Molecular Docking and ADME/Tox Predictions for 1,2,3-Triazole Benzothiazole Derivatives This table summarizes the computational predictions for promising benzothiazole derivatives as PRDX1 inhibitors.

| Property | Finding | Reference |

| Molecular Docking | ||

| Target Protein | Peroxiredoxin 1 (PRDX1) | |

| Binding Energy Range | -7.0 to -7.3 kcal/mol | |

| ADME Predictions | ||

| Human Intestinal Absorption | High | |

| Blood-Brain Barrier (BBB) | Predicted not to cross | |

| P-glycoprotein (P-gp) Substrate | Yes | |

| Metabolism | Metabolized by Cytochrome P450 3A4 (CYP3A4) | |

| Toxicity Predictions | ||

| AMES Toxicity | None predicted | |

| Hepatotoxicity | None predicted | |

| Skin Sensitization | None predicted | |

| LD50 (rat, oral) | 1.75 to 2.4 mol/kg |

These in silico results suggest that the benzisothiazole scaffold is a promising framework for developing new therapeutic agents, and that specific derivatives possess favorable pharmacokinetic and toxicological profiles.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

3-Chloro-1,2-benzisothiazole is a vital building block in the synthesis of several commercially significant drugs, particularly within the class of atypical antipsychotics. Its reactivity, specifically the ability of the chlorine atom at the 3-position to undergo nucleophilic substitution, makes it an invaluable precursor for constructing complex molecular architectures.

The benzisothiazole moiety is a core structural feature of several atypical antipsychotic drugs that are essential in managing schizophrenia and bipolar disorder. This compound is a key starting material or intermediate in the manufacturing processes of these pharmaceuticals.

Lurasidone: In the synthesis of Lurasidone, this compound is used in the manufacturing process of a key building block, 1-(1,2-benzisothiazol-3-yl)piperazine. google.comguidechem.comresearchgate.net This intermediate is then reacted with other components to construct the final Lurasidone molecule. google.comchemicalbook.com

Ziprasidone: The synthesis of Ziprasidone also heavily relies on this compound. It is first converted to 1-(1,2-benzisothiazol-3-yl)piperazine by reacting it with piperazine (B1678402). drugfuture.comnewdrugapprovals.orgchemicalbook.com This intermediate is then condensed with another key fragment, 5-(2-chloroethyl)-6-chloro-oxindole, to form Ziprasidone. newdrugapprovals.orgtsijournals.com The reaction of this compound with piperazine is a critical step, and various methods have been developed to optimize this conversion for commercial production. tsijournals.comacs.org

Quetiapine: While the core structure of Quetiapine is a dibenzothiazepine, intermediates derived from benzisothiazole chemistry are relevant. 3-(1-Piperazinyl)-1,2-benzisothiazole, synthesized from this compound, is mentioned as a key synthetic intermediate for Quetiapine. guidechem.com However, the more direct synthesis of Quetiapine typically involves the cyclization of 2-(phenylthio)aniline (B115240) to form the dibenzo[b,f] nih.govthepharmajournal.comthiazepin-11[10H]-one core. heteroletters.orggoogle.com

Beyond its established role in the synthesis of marketed drugs, this compound is a foundational scaffold for creating novel compounds with potential therapeutic applications, particularly as antagonists for serotonin (B10506) and dopamine (B1211576) receptors. chemicalbook.comchemicalbook.com The 1-(1,2-benzisothiazol-3-yl)piperazine moiety, derived from this compound, is a key pharmacophore in many compounds designed to interact with these receptors. nih.govacs.org The structural variations built upon this scaffold have led to the discovery of potent D2 and 5-HT2 receptor antagonists, which are crucial for the development of new antipsychotic agents. acs.org Research has also explored derivatives of 1,2-benzisothiazol-3-one 1,1-dioxides as potential anxiolytic agents with high affinity for the 5-HT1A receptor. nih.gov

| Drug | Intermediate derived from this compound | Therapeutic Class |

| Lurasidone | 1-(1,2-benzisothiazol-3-yl)piperazine google.comguidechem.com | Atypical Antipsychotic |

| Ziprasidone | 1-(1,2-benzisothiazol-3-yl)piperazine drugfuture.comnewdrugapprovals.orgchemicalbook.com | Atypical Antipsychotic |

| Quetiapine | 3-(1-Piperazinyl)-1,2-benzisothiazole guidechem.com | Atypical Antipsychotic |

Development of Novel Therapeutic Agents

The inherent biological activity of the benzisothiazole ring system has prompted extensive research into its derivatives for various therapeutic applications.

Derivatives of 1,2-benzisothiazole (B1215175) have demonstrated significant antimicrobial and antifungal properties. ontosight.ainih.gov The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic processes. Specifically, 1,2-benzisothiazolin-3-one derivatives have shown antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, a series of 1,2-benzisothiazol-3(2H)-one derivatives have been identified as broad-spectrum antifungal agents. nih.govresearchgate.net Studies have also investigated the antimicrobial activity of saccharin-tetrazolyl and -thiadiazolyl derivatives, which are synthesized from this compound 1,1-dioxide, revealing their potential as pH-dependent antimicrobial agents. mdpi.com

The benzisothiazole scaffold is a promising pharmacophore for the development of anticancer agents. nih.govnih.gov While research on the direct anticancer activity of this compound is limited, its derivatives have shown significant potential. thepharmajournal.comrjlbpcs.comontosight.ai These derivatives have been found to inhibit the growth of various cancer cell lines through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis. nih.gov For instance, a novel derivative, 3-(4-(2-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl) piperazin-1-yl) benzo[d]isothiazole, has demonstrated antitumor activity by inhibiting angiogenesis and promoting apoptosis. rjlbpcs.com Another study highlighted the selective inhibitory activities of certain benzothiazole (B30560) aniline (B41778) derivatives against liver cancer cells. mdpi.com

| Derivative Class | Therapeutic Target/Activity | Research Finding |

| Benzisothiazole Derivatives | Anticancer | Inhibit tumor growth through anti-angiogenesis and apoptosis. rjlbpcs.com |

| Benzothiazole Aniline Derivatives | Anticancer | Show selective cytotoxicity against liver, breast, lung, and other cancer cell lines. mdpi.com |

| 1,2-benzisothiazolin-3-one Derivatives | Antibacterial | Active against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov |

| 1,2-benzisothiazol-3(2H)-one Derivatives | Antifungal | Exhibit broad-spectrum antifungal activity. nih.govresearchgate.net |

Benzisothiazol-3-one derivatives have been investigated as inhibitors of phospholipases, including hepatic lipase. google.comcore.ac.uk These enzymes play a crucial role in lipid metabolism, and their inhibition is a potential therapeutic strategy for managing diseases related to lipid disorders. google.com Specific benzisothiazol-3-one-carboxylic acid amides have been identified as novel compounds for this purpose. google.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents. These studies investigate how the chemical structure of a compound influences its biological activity. For the 1,2-benzisothiazole scaffold, extensive SAR studies have been conducted to optimize its potency and selectivity against various biological targets.

The biological activity of 1,2-benzisothiazole derivatives can be significantly altered by introducing different substituents at various positions on the benzisothiazole core. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

As Enzyme Inhibitors:

Caspase-3 Inhibitors: A series of 1,2-benzisothiazol-3-one derivatives were developed and evaluated as caspase-3 inhibitors. nih.gov SAR studies revealed that the nature of the substituent on the nitrogen atom of the benzisothiazolone ring was crucial for inhibitory potency. Quantitative structure-activity relationship (QSAR) analyses further indicated that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes play a significant role in caspase-3 inhibitory activity. researchgate.net

HIV-1 Reverse Transcriptase (RT) Inhibitors: Benzisothiazolone derivatives have been identified as a new class of multifunctional HIV-1 RT inhibitors, targeting both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme. mdpi.com A high-throughput screen identified 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (Compound 1 ) and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (Compound 2 ) as potent inhibitors. mdpi.com A limited SAR analysis showed that other analogs like 2-methylbenzo[d]isothiazol-3(2H)-one (Compound 3 ) and N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide (Compound 4 ) also inhibited RT RNase H activity and virus replication. mdpi.com Notably, compounds 1 , 2 , and 4 also inhibited the DNA polymerase activity, unlike compound 3 , highlighting how different substitutions dictate the inhibitory profile. mdpi.com

| Compound | RT RNase H IC₅₀ (nM) | RT DNA Polymerase IC₅₀ (µM) | Antiviral EC₅₀ (µM) |

| 1 | 160 ± 30 | 5.97 ± 3.10 | 1.68 ± 0.94 |

| 2 | 130 ± 40 | 2.64 ± 1.85 | 2.68 ± 0.54 |

| 3 | >10,000 | >100 | >100 |

| 4 | 2400 ± 1200 | 1.15 ± 0.61 | 1.94 ± 0.38 |

| Data represents the mean ± standard deviation from at least three independent experiments. mdpi.com |

Human Mast Cell Tryptase Inhibitors: Derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide have been investigated as inhibitors of human mast cell tryptase, an enzyme implicated in inflammatory conditions. acs.org A library was prepared by reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with various carboxylic acids. acs.org The resulting SAR showed that modifying the carboxylic acid portion significantly impacted potency. The derivative (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n ) was identified as the most potent inhibitor in the series, with an IC₅₀ of 0.064 µM. acs.org Kinetic studies indicated that the increased potency of 7n compared to other analogues was due to a higher initial affinity for the enzyme, not increased chemical reactivity. acs.org

Aldose Reductase Inhibitors: A number of 6-substituted 1,2-benzisothiazole-1,1-dioxide alkanoic acids were synthesized and tested for inhibitory activity against rat lens aldose reductase. nih.gov The study found that the presence of an acyl moiety on the amino group at the 6-position resulted in a significant increase in activity. nih.gov Furthermore, compounds containing a second carboxylic function on the 6-acylamino group also demonstrated good potency. nih.gov

As Antimicrobial Agents:

The antimicrobial properties of 1,2-benzisothiazolin-3-one derivatives are strongly influenced by the nature of the substituent on the nitrogen atom. nih.gov Studies have shown that N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives possess antibacterial activity against Gram-positive microorganisms like Bacillus subtilis and Staphylococcus aureus. nih.gov In contrast, N-chlorocarbonylphenyl and N-carboxyamidophenyl derivatives exhibited poor antimicrobial activity. nih.gov Antifungal activity was also found to be highly dependent on the specific substituents. nih.gov

Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. ufrj.brresearchgate.net The 1,2-benzisothiazole ring system is recognized as a bioisostere of the indole (B1671886) nucleus. worktribe.com

The theoretical basis for this relationship can be understood through Grimm's hydride displacement law, which posits that a group in a molecule can be replaced by another that has the same number of valence electrons. worktribe.com In this context, the -NH- group of the indole ring is considered isosteric with the sulfur atom (-S-) of the 1,2-benzisothiazole ring. worktribe.com

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. openmedicinalchemistryjournal.comsci-hub.se The pharmacological relevance of the isosteric relationship between 1,2-benzisothiazole and indole lies in the potential to use the benzisothiazole core to create novel analogs of known indole-based drugs. This strategy can be employed to:

Improve Pharmacokinetic Properties: Replacing the indole's N-H group, which can act as a hydrogen bond donor and is a site for metabolism, with the more chemically stable sulfur atom of the benzisothiazole ring can alter a molecule's metabolic profile and bioavailability. ufrj.br

Modulate Receptor Affinity and Selectivity: While electronically similar, the geometric and steric differences between the -NH- group and the sulfur atom can lead to altered binding interactions with biological targets, potentially improving affinity or selectivity for a specific receptor subtype. ufrj.br

Explore New Chemical Space: This bioisosteric replacement allows medicinal chemists to generate novel compounds that retain the key pharmacophoric features of an indole lead compound while possessing unique structural attributes, leading to new intellectual property and potentially improved therapeutic agents. researchgate.net

An example of this design concept is seen in the synthesis of 3-benzyl-1,2-benzisothiazole derivatives, which were created to mimic the structure of benzylisoquinoline and were found to possess spasmolytic activities. nih.gov This demonstrates the application of using the 1,2-benzisothiazole core as a structural surrogate for other pharmacologically relevant heterocyclic systems to achieve a desired biological effect.

Applications in Agrochemicals and Crop Protection

Use as a Biocide and Fungicide in Agricultural Formulations

3-Chloro-1,2-benzisothiazole is recognized for its potent biocidal and fungicidal properties, making it a valuable component in products designed for crop protection. chemimpex.com Its effectiveness against a broad spectrum of microorganisms is a key factor in its use in agricultural formulations aimed at preventing crop loss from pathogens.

The antimicrobial and antifungal efficacy of this compound is linked to its molecular structure and reactivity. Research indicates that its mechanism of action involves the disruption of microbial cell membranes. It is also suggested that the compound inhibits essential enzymatic processes within the microorganisms. The molecule's reactivity is centered on potential nucleophilic attacks at either its sulfur or chlorine atoms, which can lead to the cleavage of the isothiazole (B42339) ring, ultimately neutralizing the pathogen.

Pesticide Development

This compound serves as a crucial building block in the synthesis of more complex agrochemicals. Its chemical structure is a scaffold that can be modified to create novel pesticides with specific targets and improved characteristics.

Pesticides derived from or containing the 1,2-benzisothiazole (B1215175) moiety are developed to control a variety of agricultural pests and diseases. chemimpex.comchemimpex.com For instance, the derivative Dichlobentiazox, which contains a benzisothiazole ring, is a fungicide developed to be particularly effective against the pathogen Magnaporthe oryzae, the fungus that causes the devastating rice blast disease. chemicalbook.com

The development of effective crop protection agents like those based on this compound contributes to sustainable agriculture. chemimpex.com By providing robust protection against pests and diseases, these compounds help to secure crop yields. chemimpex.comchemimpex.com Furthermore, their use in formulating targeted pesticides is part of a strategy to minimize broader environmental impact. chemimpex.com

Plant Defense Induction (e.g., Probenazole and Rice Blast Disease)

A significant application of benzisothiazole derivatives in agriculture is not as direct-acting fungicides but as "plant defense activators." scispace.com These molecules stimulate the plant's own immune system, a mechanism known as systemic acquired resistance (SAR). scispace.comnih.gov Probenazole, a derivative of 1,2-benzisothiazole, is a prime example of this approach and has been used for decades to protect rice against blast disease. nih.gov

Probenazole's mode of action is not through direct inhibition of the Magnaporthe grisea fungus but by triggering the plant's innate defense pathways. nih.govdntb.gov.ua Research has shown that Probenazole treatment induces significant metabolic changes in rice seedlings. nih.gov It operates upstream of the key defense signaling molecule, salicylic (B10762653) acid (SA), leading to its accumulation in the plant. scispace.comoup.com This buildup of SA activates defense-related genes, such as the pathogenesis-related (PR) genes, which enhances the plant's resistance to infection. nih.govoup.com

Studies using gas chromatography and mass spectrometry (GC-MS) on Probenazole-treated rice seedlings have identified specific metabolic shifts that underpin this induced resistance.

| Metabolic Change | Observation in Probenazole-Treated Rice Seedlings | Significance in Plant Defense | Reference |

| Salicylic Acid (SA) | Significant up-regulation and accumulation. | A primary signaling molecule that activates systemic acquired resistance (SAR) and the expression of defense-related genes. | nih.govoup.com |

| γ-Aminobutyrate (GABA) | Significantly up-regulated. | A signaling molecule involved in stress responses and plant defense. | nih.gov |

| Shikimate | Significantly up-regulated. | A key precursor in the biosynthesis of salicylic acid and other defense-related secondary metabolites. | nih.gov |

| Phenylalanine | Down-regulated. | A primary metabolite that may be redirected into defense-related pathways, such as the synthesis of phytoalexins and lignin. | nih.gov |

| Proline | Down-regulated. | An amino acid involved in stress responses; its downregulation may indicate a shift in metabolic resources towards other defense mechanisms. | nih.gov |

| Valine | Down-regulated. | An amino acid whose altered levels may reflect a reprogramming of primary metabolism to support defense. | nih.gov |

This host-mediated defensive action provides long-lasting protection and is a valuable strategy in sustainable agriculture, as the development of pathogen resistance to such activators has not been observed despite extensive use. nih.gov

Other Industrial and Material Science Applications

Corrosion Inhibitors in Industrial Processes

While the broader class of benzisothiazole and benzothiazole (B30560) derivatives are known to be effective corrosion inhibitors, specific research data detailing the application of 3-Chloro-1,2-benzisothiazole for this purpose is not extensively available in the public domain. The utility of heterocyclic compounds containing nitrogen and sulfur in preventing metal corrosion is a well-established principle, but direct studies focusing on the 3-chloro variant are not prominently featured in available literature.

Polymer Additives for Enhanced Degradation Resistance

The use of isothiazolinone compounds as biocides to prevent microbial degradation in polymers is a common industrial practice. However, specific studies or products that name this compound as a polymer additive for enhancing degradation resistance are not readily found in scientific and technical literature.

Dye Synthesis

This compound serves as a precursor in the synthesis of various chemical structures. While direct synthesis pathways for commercial dyes starting from this specific compound are not widely documented, a German patent indicates that a closely related compound, 3,4-dichloro-1,2-benzisothiazole, is a valuable intermediate for the preparation of dyes. google.com This suggests the potential of the chlorinated benzisothiazole scaffold in the development of chromophores.

Coordination Chemistry and Ligand Development

In the field of coordination chemistry, derivatives of this compound are utilized in the development of novel ligands for transition metal complexes. Specifically, this compound 1,1-dioxide is a key reactant in synthesizing advanced ligands with potential applications in catalysis. uc.pt

Research has demonstrated the use of this compound 1,1-dioxide as a precursor for creating new benzisothiazole-tetrazolyl derivatives. uc.pt These derivatives are synthesized to act as nitrogen ligands, which can then coordinate with transition metals. uc.ptresearchgate.net For example, novel ligands synthesized from this precursor have been successfully used to prepare manganese(II) complexes. uc.pt The process involves reacting the benzisothiazole-tetrazolyl derivative with a manganese(II) salt, leading to the formation of new metal-organic complexes. uc.pt

The synthesis pathway involves the reaction of this compound 1,1-dioxide with compounds like 1-(1H-tetrazol-5-yl)ethanol or 5-aminotetrazole (B145819) to create the desired benzisothiazole-tetrazolyl ligands. uc.pt These ligands were then reacted with manganese(II) acetate tetrahydrate to yield the corresponding metal complexes. uc.pt

Table 1: Examples of Synthesized Benzisothiazole-Tetrazolyl Derivatives and Complexes

| Compound Type | Precursor | Reactant | Synthesized Product Name |

| Ligand | This compound 1,1-dioxide | 1-(1H-tetrazol-5-yl)ethanol | 3-[1-(2-1H-tetrazol-5-yl)ethoxy]-1,2-benzisothiazole 1,1-dioxide |

| Ligand | This compound 1,1-dioxide | 5-aminotetrazole | N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-amine-1H-tetrazole |

| Metal Complex | 3-[1-(2-1H-tetrazol-5-yl)ethoxy]-1,2-benzisothiazole 1,1-dioxide | Manganese(II) acetate tetrahydrate | 3-[1-(2-1H-tetrazol-5-yl)ethoxy]-1,2-benzisothiazole 1,1-dioxide-Mn(II) complex |

| Metal Complex | N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-amine-1H-tetrazole | Manganese(II) acetate tetrahydrate | N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-amine-1H-tetrazole-Mn(II) complex |

The benzisothiazole-tetrazolyl derivatives synthesized from this compound 1,1-dioxide function effectively as nitrogen ligands. uc.pt The tetrazole heterocycle is of particular interest in supramolecular chemistry due to its coordination ability through its four nitrogen atoms, which are electron-donating. uc.pt This allows the tetrazolyl portion of the ligand to serve as a multidentate or bridging building block in creating supramolecular assemblies. uc.pt The resulting manganese(II) complexes are examples of how these molecules can be employed as nitrogen ligands to coordinate with transition metals, with further research planned to investigate the catalytic applications of these new complexes. uc.pt

Future Directions and Emerging Research Areas

Exploration of Novel Derivatization and Functionalization Strategies

The reactivity of the chlorine atom at the 3-position of the 1,2-benzisothiazole (B1215175) ring makes it a versatile handle for introducing a wide array of functional groups. Future research will focus on expanding the chemical space accessible from this intermediate through novel derivatization and functionalization strategies.

One established strategy involves the reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. For instance, its reaction with phenylacetonitrile (B145931) leads to the formation of 3-benzyl-1,2-benzisothiazole derivatives, which have been explored for their spasmolytic activities. nih.gov This approach can be expanded by using a broader range of carbon, nitrogen, and oxygen-based nucleophiles to generate diverse libraries of compounds for biological screening.

Emerging research is also likely to focus on advanced C-H functionalization techniques applied to the benzisothiazole core. While direct C-H functionalization of this compound is not widely reported, methods developed for related heterocycles like benzothiazoles could be adapted. These methods often involve the use of transition-metal catalysts to regioselectively activate and functionalize C-H bonds on the benzene (B151609) ring, allowing for the introduction of new substituents without pre-functionalization. researchgate.net Such strategies would enable the synthesis of derivatives with unique substitution patterns, potentially leading to molecules with enhanced biological activity or novel material properties.

Additionally, the development of novel derivatization agents and methodologies is a promising future direction. For example, new reagents could be designed to react specifically with the benzisothiazole scaffold to introduce complex functionalities in a single step, improving synthetic efficiency. nih.gov

| Strategy | Reagents/Conditions | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Phenylacetonitrile | 3-Benzyl-1,2-benzisothiazole derivatives | Spasmolytic agents | nih.gov |

| C-H Functionalization (on related scaffolds) | Triphenylphosphine, O- and N-centered nucleophiles | C2-functionalized benzothiazoles (ethers, amines) | Novel bioactive molecules | researchgate.net |

| Oxidation of Sulfur | Oxidizing agents | This compound 1,1-dioxide | Synthetic intermediate | sigmaaldrich.com |

Advanced Mechanistic Studies of Biological Activities

Derivatives of this compound have shown promise in various therapeutic areas, and future research will delve deeper into the molecular mechanisms underlying their biological effects. Understanding how these compounds interact with their biological targets at a molecular level is crucial for optimizing their efficacy and designing next-generation therapeutics.

A significant area of research is in cancer immunotherapy, where benzo[d]isothiazole derivatives have been identified as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov Advanced mechanistic studies, combining molecular dynamics (MD) simulations and biochemical assays, have elucidated the binding mode of these inhibitors. For example, a key derivative, compound D7, was found to interact with the PD-L1 protein through a combination of hydrophobic interactions, π-π stacking, hydrogen bonds, and salt bridge interactions. nih.gov Future work will likely involve co-crystallization studies to obtain high-resolution structural data of the inhibitor-protein complex, providing a more precise understanding of the key interactions driving inhibitory activity.

Similarly, benzothiazole-based derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy. nih.gov Mechanistic studies using Western blot analysis have shown that these compounds can block the phosphorylation of STAT3, thereby suppressing the expression of downstream genes involved in cell proliferation and survival. nih.gov Future research will aim to identify the specific binding site on the STAT3 protein and unravel the kinetics of inhibition, which could be achieved using techniques like surface plasmon resonance (SPR) and fluorescence polarization assays. nih.gov

| Biological Target | Compound Scaffold | Key Mechanistic Findings | Investigative Techniques | Reference |

|---|---|---|---|---|

| PD-1/PD-L1 Interaction | Benzo[d]isothiazole | Inhibits protein-protein interaction through hydrophobic interactions, π-π stacking, and hydrogen bonds with PD-L1. | HTRF binding assay, molecular docking, MD simulations. | nih.gov |

| STAT3 Signaling Pathway | Benzothiazole (B30560) | Blocks phosphorylation of STAT3 at Tyr 705 and Ser 727, suppressing downstream gene expression. | Western blot, molecular docking, SPR, fluorescence polarization. | nih.gov |

| Caspase-3 | 1,2-Benzisothiazol-3-one | Potent inhibition of the enzyme; structure-activity relationships established. | Enzyme assays, high-throughput screening, molecular docking. | nih.gov |

Application in Supramolecular Chemistry and Material Science Innovations

The rigid, planar structure and potential for functionalization make the 1,2-benzisothiazole scaffold an attractive building block for supramolecular chemistry and the development of novel materials. While this area is still emerging for this compound specifically, the broader class of benzisothiazole and benzothiazole derivatives offers a glimpse into future possibilities.

In supramolecular chemistry, the ability of the benzisothiazole ring to participate in non-covalent interactions such as π-π stacking and hydrogen bonding can be harnessed to construct well-defined, self-assembling architectures. By attaching recognition motifs or reactive groups to the scaffold, researchers can design complex systems like molecular cages, polymers, and gels with tailored properties.

In material science, benzisothiazole derivatives are being explored for applications in organic electronics. Their aromatic nature suggests potential use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of different substituents via the 3-chloro position could be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance. The inherent biological activity of the benzisothiazole core could also be leveraged to create functional materials, such as antimicrobial coatings or surfaces by incorporating the molecule into polymers. wikipedia.org